molecular formula C9H10BN3O2 B13981981 (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid

(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B13981981
M. Wt: 203.01 g/mol
InChI Key: KOSRZQRYGIHQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a 4-methyl-1H-imidazole group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include the use of continuous flow reactors for efficient and controlled reactions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    (2-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.

    (2-(4-Methyl-1H-imidazol-1-yl)pyridin-5-yl)boronic acid: Another positional isomer with the boronic acid group at the 5-position.

    (2-(4-Methyl-1H-imidazol-1-yl)phenyl)boronic acid: A phenyl derivative with similar functional groups.

Uniqueness

The unique positioning of the boronic acid group in (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H10BN3O2

Molecular Weight

203.01 g/mol

IUPAC Name

[2-(4-methylimidazol-1-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H10BN3O2/c1-7-5-13(6-12-7)9-4-8(10(14)15)2-3-11-9/h2-6,14-15H,1H3

InChI Key

KOSRZQRYGIHQEI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2C=C(N=C2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.